Myrobotinol

Description

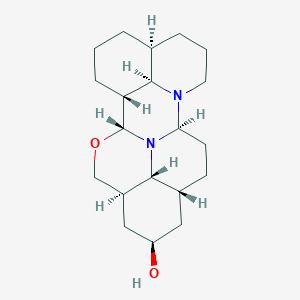

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C20H32N2O2 |

|---|---|

Molecular Weight |

332.5 g/mol |

IUPAC Name |

(1R,6S,10R,11R,14R,16R,18R,22R,23R)-12-oxa-2,21-diazahexacyclo[12.6.2.12,6.011,21.018,22.010,23]tricosan-16-ol |

InChI |

InChI=1S/C20H32N2O2/c23-15-9-13-6-7-17-21-8-2-4-12-3-1-5-16(19(12)21)20-22(17)18(13)14(10-15)11-24-20/h12-20,23H,1-11H2/t12-,13+,14-,15+,16+,17+,18+,19+,20+/m0/s1 |

InChI Key |

QGSCHHAXALLULW-UPBDHPHQSA-N |

Isomeric SMILES |

C1C[C@H]2CCCN3[C@H]2[C@@H](C1)[C@@H]4N5[C@@H]3CC[C@H]6[C@@H]5[C@@H](C[C@@H](C6)O)CO4 |

Canonical SMILES |

C1CC2CCCN3C2C(C1)C4N5C3CCC6C5C(CC(C6)O)CO4 |

Synonyms |

myrobotinol |

Origin of Product |

United States |

Scientific Research Applications

Pharmacological Applications

1. Antimalarial Activity

Research indicates that myrobotinol exhibits significant antimalarial properties. It has been shown to inhibit the growth of Plasmodium falciparum, the parasite responsible for malaria. The compound's effectiveness is notable, with an IC50 value indicating potent activity against the parasite without significant cytotoxicity to host cells .

2. Cytotoxicity Studies

this compound and its derivatives have been investigated for their cytotoxic effects against various cancer cell lines. For instance, certain derivatives of this compound have demonstrated promising cytotoxicity against KB cells, suggesting potential applications in cancer therapy .

Data Table: Biological Activities of this compound Derivatives

| Compound Name | Activity Type | Target Organism/Cell Line | IC50 Value (µg/mL) |

|---|---|---|---|

| This compound | Antimalarial | Plasmodium falciparum | 11 |

| Myrionidine | Antimalarial | Plasmodium falciparum | 0.3 |

| Myrifabine | Cytotoxic | KB Cells | 26 |

| Myrioneurinol | Cytotoxic | HepG2 Cells | 2.57 |

Case Studies

Case Study 1: Antimalarial Efficacy

In a study published in 2023, researchers synthesized various alkaloids from Myrioneuron nutans, including this compound derivatives. These compounds were tested for their antimalarial activity against Plasmodium falciparum. The study concluded that this compound's structural features enhance its bioactivity, making it a candidate for further development as an antimalarial agent .

Case Study 2: Cancer Cell Cytotoxicity

Another investigation focused on the cytotoxic effects of this compound derivatives on different cancer cell lines, including MDA-MB-231 and HepG2. The results indicated that some derivatives exhibited significant cytotoxicity without affecting normal cells, highlighting their potential as selective anticancer agents .

Preparation Methods

Weinreb Group’s Racemic Synthesis via Intramolecular Michael Addition

The Weinreb group pioneered the first total synthesis of racemic myrioneurinol in 2015, completing the target in 27 steps with a 1.8% overall yield. Their strategy hinged on two critical transformations:

- Intramolecular Michael Addition (IMA): A diastereoselective spirocyclization of lactam-enone 61 forged the A/D-ring system, establishing the C5 and C6 stereocenters with >20:1 selectivity.

- Malonate-Nitrosoalkene Conjugate Addition: To install the C7 stereocenter, an umpolung strategy involving malonate addition to nitrosoalkene 124 provided oxime intermediates 123a/b with correct configuration.

Despite its historical significance, this route faced limitations in step economy and asymmetric control. Late-stage challenges in C9–C10 bond formation necessitated iterative optimization, ultimately requiring an intramolecular Sakurai reaction to complete the B-ring.

Smith Group’s Symmetry-Driven Asymmetric Synthesis

In 2022, Smith and coworkers reported a streamlined 18-step synthesis (1.7% yield) that exploited hidden symmetry within myrioneurinol’s framework. Key innovations included:

- Desymmetrizing Double Reductive Amination: Treatment of diketone precursor 9 with (R)-α-methylbenzylamine (25 ) under reductive conditions established four stereocenters, including the quaternary C10 center, with 4:1 diastereoselectivity.

- Topologically Controlled Hydrogenation: A strained bicyclic alkene in intermediate 17 served as a latent cis-1,3-bis(hydroxymethyl) unit, enabling stereoretentive hydrogenation to set the C6 configuration.

This approach marked the first asymmetric entry to myrioneurinol, achieving >99% enantiomeric excess (ee) for the (−)-ent enantiomer after X-ray validation of intermediate 18 .

Ma Group’s Concise [2+2] Cycloaddition/Retro-Mannich Approach

Ma and collaborators demonstrated the shortest synthesis to date (14 steps, 2022) using a sequence of pericyclic reactions:

- AgSbF₆-Catalyzed [2+2] Cycloaddition: Alkynone-tethered enamine 70 underwent intramolecular cyclization to form strained cyclobutene 71 , a pivotal intermediate for subsequent ring expansion.

- Retro-Mannich/Mannich Cascade: Heating 71 induced fragmentation to azacyclooctene 72 , which underwent Mannich recombination to yield tricyclic core 73 with the correct relative stereochemistry.

This route improved step efficiency by 35% compared to prior methods but retained racemic output due to the absence of chiral induction steps.

Critical Evaluation of Stereochemical Outcomes

Myrioneurinol’s five stereocenters demand precise control, with particular emphasis on:

- C10 Quaternary Center: Smith’s desymmetrization approach provided the most efficient solution, setting C10 via reductive amination rather than late-stage functionalization.

- C6/C7 Vicinal Stereocenters: Weinreb’s malonate addition and Ma’s Mannich cascade achieved moderate diastereoselectivity, whereas Smith’s hydrogenation strategy delivered single diastereomers.

- C9 Configuration: All routes relied on substrate-controlled reactions, with no catalytic asymmetric methods reported for this position.

Q & A

Q. What methodologies integrate interdisciplinary approaches (e.g., AI, systems biology) into this compound research?

- Methodological Answer :

- AI-driven drug discovery: Train ML models on structure-activity relationship (SAR) data to predict novel analogs.

- Systems biology: Construct interaction networks (e.g., protein-protein, metabolic) using Cytoscape.

- Robotic automation: Deploy high-throughput screening platforms for dose-response profiling .

Validate findings through peer-reviewed replication studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.